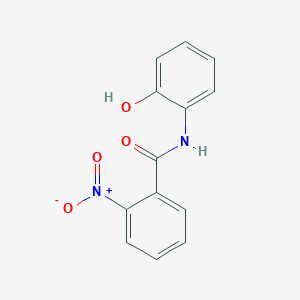
2-Cyclohexylethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylethyl bromoacetate is an organic compound with the molecular formula C10H17BrO2 It is a bromoacetate ester, characterized by the presence of a bromoacetyl group attached to a cyclohexylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-cyclohexylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylethyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-cyclohexylethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: The major product is 2-cyclohexylethanol.
Hydrolysis: The products are bromoacetic acid and 2-cyclohexylethanol.
Aplicaciones Científicas De Investigación
2-Cyclohexylethyl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylethyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromoacetyl group is an electrophilic center that readily undergoes nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties.
Comparación Con Compuestos Similares
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a cyclohexylethyl group.
Methyl bromoacetate: Contains a methyl group instead of a cyclohexylethyl group.
2-Bromoethyl acetate: Similar but with an ethyl acetate group instead of a cyclohexylethyl group.
Uniqueness: 2-Cyclohexylethyl bromoacetate is unique due to the presence of the cyclohexylethyl group, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
6289-69-6 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
2-cyclohexylethyl 2-bromoacetate |
InChI |
InChI=1S/C10H17BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
Clave InChI |
NDDLBRFUCDVECC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
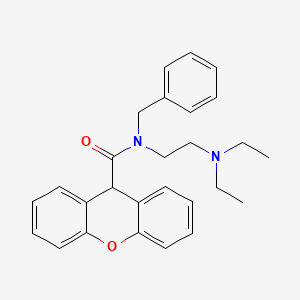
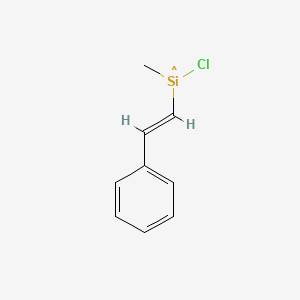

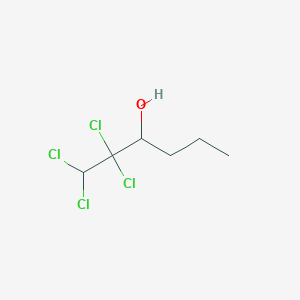
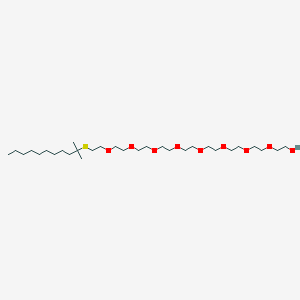
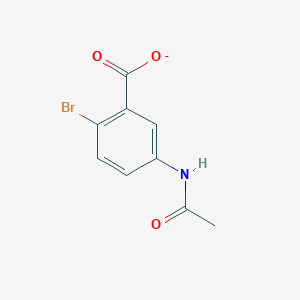
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
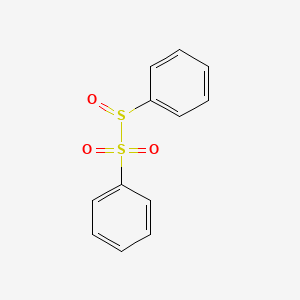
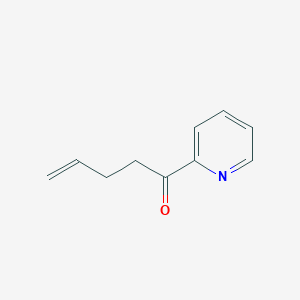
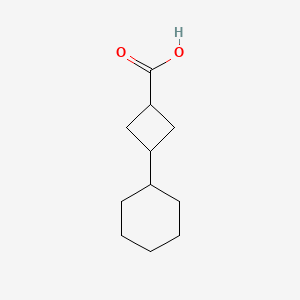
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
